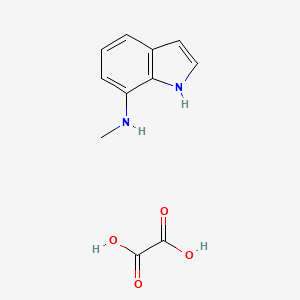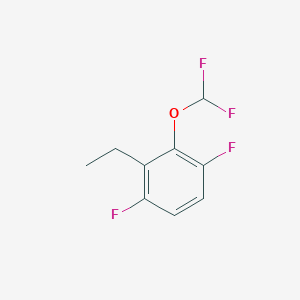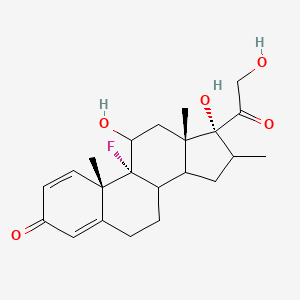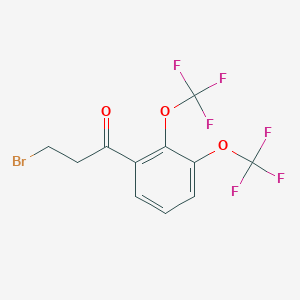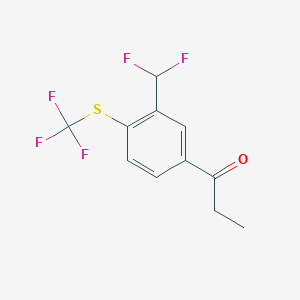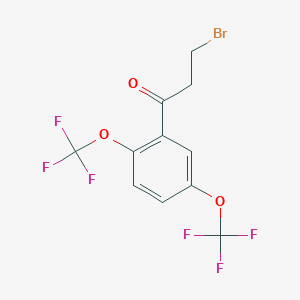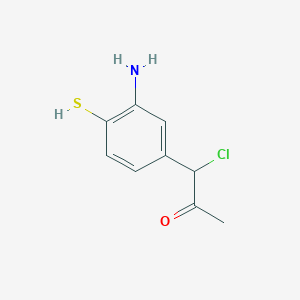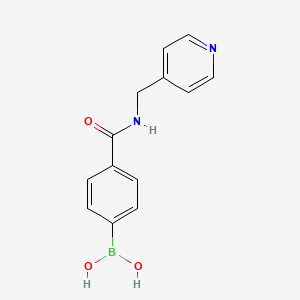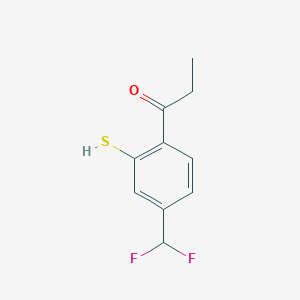
1-(4-(Difluoromethyl)-2-mercaptophenyl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-(Difluoromethyl)-2-mercaptophenyl)propan-1-one is an organic compound characterized by the presence of a difluoromethyl group and a mercapto group attached to a phenyl ring, along with a propanone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(Difluoromethyl)-2-mercaptophenyl)propan-1-one typically involves the introduction of the difluoromethyl and mercapto groups onto a phenyl ring, followed by the attachment of the propanone moiety. Common synthetic routes may include:
Halogenation: Introduction of difluoromethyl group via halogenation reactions.
Thiol Addition: Incorporation of the mercapto group through thiol addition reactions.
Ketone Formation: Formation of the propanone moiety through oxidation reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical processes that ensure high yield and purity. Techniques such as continuous flow synthesis and catalytic processes may be employed to optimize the production.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-(Difluoromethyl)-2-mercaptophenyl)propan-1-one can undergo various chemical reactions, including:
Oxidation: Conversion of the mercapto group to a sulfoxide or sulfone.
Reduction: Reduction of the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions on the phenyl ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum catalysts.
Major Products Formed
Sulfoxides and Sulfones: From oxidation of the mercapto group.
Alcohols: From reduction of the ketone group.
Substituted Phenyl Derivatives: From electrophilic aromatic substitution reactions.
Applications De Recherche Scientifique
1-(4-(Difluoromethyl)-2-mercaptophenyl)propan-1-one has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(4-(Difluoromethyl)-2-mercaptophenyl)propan-1-one involves its interaction with molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and proteins that the compound may bind to or inhibit.
Pathways Involved: Signal transduction pathways, metabolic pathways, and cellular processes affected by the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(4-Fluorophenyl)-2-propanone: Similar structure with a single fluorine atom.
1-(4-Chlorophenyl)-2-propanone: Contains a chlorine atom instead of a difluoromethyl group.
1-(4-Methylphenyl)-2-propanone: Contains a methyl group instead of a difluoromethyl group.
Uniqueness
1-(4-(Difluoromethyl)-2-mercaptophenyl)propan-1-one is unique due to the presence of both difluoromethyl and mercapto groups, which confer distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C10H10F2OS |
|---|---|
Poids moléculaire |
216.25 g/mol |
Nom IUPAC |
1-[4-(difluoromethyl)-2-sulfanylphenyl]propan-1-one |
InChI |
InChI=1S/C10H10F2OS/c1-2-8(13)7-4-3-6(10(11)12)5-9(7)14/h3-5,10,14H,2H2,1H3 |
Clé InChI |
WNBHBMIMBZYWNH-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)C1=C(C=C(C=C1)C(F)F)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


